

# An In-depth Technical Guide to 3-(3-isopropylphenoxy)azetidine

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## Compound of Interest

Compound Name:	3-(3-Isopropylphenoxy)azetidine
CAS No.:	1219982-18-9
Cat. No.:	B1395488

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## Abstract

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique conformational rigidity and  $sp^3$ -rich character offer advantages in modulating pharmacokinetic and pharmacodynamic properties.<sup>[1]</sup> This guide provides a comprehensive technical overview of **3-(3-isopropylphenoxy)azetidine**, a molecule of interest in drug discovery programs. Due to its novelty, this document establishes its formal identification, proposes a robust synthetic pathway, and presents predicted spectroscopic data based on established principles and analogous structures. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel azetidine-based compounds.

## Compound Identification

- Systematic IUPAC Name: **3-(3-isopropylphenoxy)azetidine**

- CAS Number: Not assigned. The absence of a CAS number suggests that this compound is not currently listed in major chemical databases and may be a novel chemical entity.
- Molecular Formula: C<sub>12</sub>H<sub>17</sub>NO
- Molecular Weight: 191.27 g/mol

Table 1: Physicochemical Properties (Predicted)

Property	Value	Source
XLogP3	2.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	21.3 Å <sup>2</sup>	PubChem

## Proposed Synthetic Protocol

The synthesis of **3-(3-isopropylphenoxy)azetidine** can be achieved through a multi-step process, beginning with commercially available starting materials. The proposed pathway involves the protection of the azetidine nitrogen, activation of the 3-hydroxyl group, nucleophilic substitution with the corresponding phenoxide, and a final deprotection step. This approach is adapted from established methodologies for the synthesis of 3-phenoxyazetidine derivatives.<sup>[2]</sup>

## Rationale for Synthetic Strategy

The chosen synthetic route (Figure 1) is predicated on a convergent design that allows for the late-stage introduction of the phenoxy moiety. The use of a benzhydryl protecting group for the azetidine nitrogen is strategic, as it is robust under the conditions of the subsequent nucleophilic substitution and can be cleanly removed via hydrogenolysis. Activation of the 3-hydroxyl group of the azetidine precursor as a mesylate provides an excellent leaving group for the S<sub>N</sub>2 reaction with the sodium salt of 3-isopropylphenol.

## Detailed Experimental Procedure

### Step 1: Synthesis of 1-benzhydryl-3-(methylsulfonyloxy)azetidine

- To a solution of 1-benzhydryl-3-azetidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

### Step 2: Synthesis of 1-benzhydryl-3-(3-isopropylphenoxy)azetidine

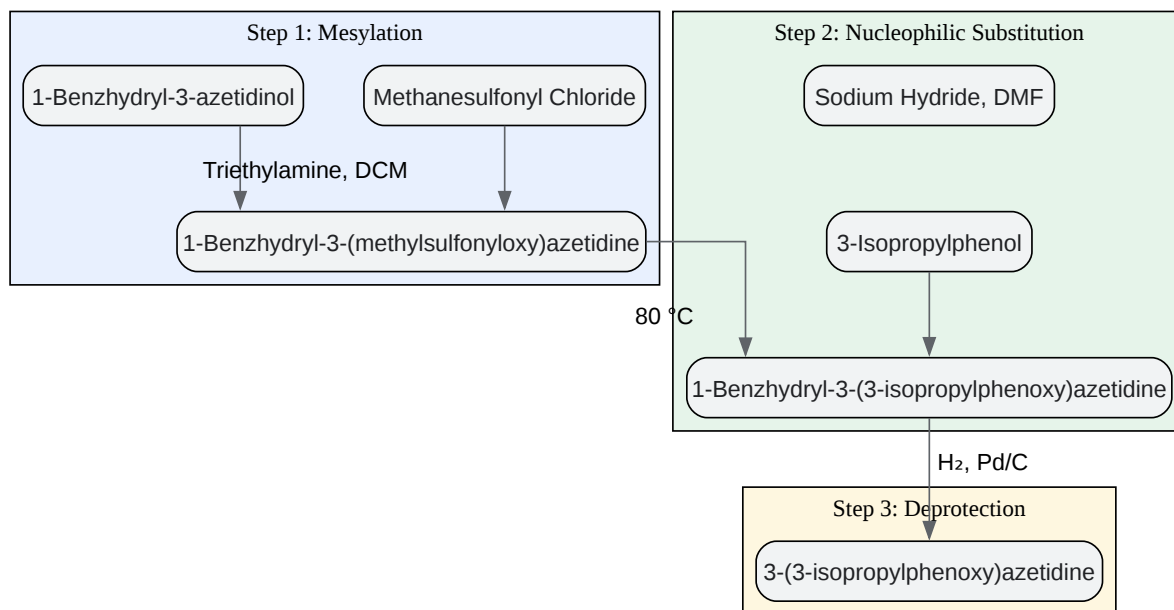
- In a separate flask, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.
- Add a solution of 3-isopropylphenol (1.2 eq) in anhydrous DMF dropwise to the sodium hydride suspension.
- Stir the mixture at room temperature for 30 minutes, or until the cessation of hydrogen gas evolution, to form the sodium phenoxide.
- Add a solution of the crude 1-benzhydryl-3-(methylsulfonyloxy)azetidine from Step 1 in anhydrous DMF to the sodium phenoxide solution.
- Heat the reaction mixture to 80 °C and stir for 12-16 hours.
- Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 1-benzhydryl-**3-(3-isopropylphenoxy)azetidine**.

### Step 3: Synthesis of **3-(3-isopropylphenoxy)azetidine** (Final Product)

- Dissolve 1-benzhydryl-**3-(3-isopropylphenoxy)azetidine** (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
- Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 24 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the final product, **3-(3-isopropylphenoxy)azetidine**.

## Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **3-(3-isopropylphenoxy)azetidine**.

## Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. Experimental verification is required for confirmation.[3]

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.20	t	1H	Ar-H
~6.80	m	3H	Ar-H
~4.80	m	1H	O-CH (azetidine)
~4.00	m	2H	CH <sub>2</sub> (azetidine)
~3.80	m	2H	CH <sub>2</sub> (azetidine)
~2.90	sept	1H	CH (isopropyl)
~2.50	br s	1H	NH
~1.25	d	6H	CH <sub>3</sub> (isopropyl)

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~158.0	Ar-C-O
~149.5	Ar-C (isopropyl)
~129.5	Ar-CH
~119.0	Ar-CH
~115.0	Ar-CH
~113.0	Ar-CH
~65.0	O-CH (azetidine)
~50.0	CH <sub>2</sub> (azetidine)
~34.0	CH (isopropyl)
~24.0	CH <sub>3</sub> (isopropyl)

Table 4: Predicted Mass Spectrometry and IR Data

Technique	Predicted Value
High-Resolution Mass Spectrometry (HRMS-ESI)	$[M+H]^+ = 192.1383$
Infrared (IR) Spectroscopy ( $\text{cm}^{-1}$ )	~3350 (N-H stretch), ~2960 (C-H stretch, $\text{sp}^3$ ), ~1600, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, aryl ether)

## Applications in Drug Discovery

The azetidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to impart favorable properties to drug candidates.[4] These include improved solubility, metabolic stability, and three-dimensional diversity.[1] The incorporation of a 3-phenoxy group can modulate a compound's lipophilicity and introduce key interactions with biological targets.

Potential Therapeutic Areas:

- **Central Nervous System (CNS) Disorders:** Aryl-azetidine derivatives have been explored as modulators of neurotransmitter transporters, such as the GABA transporter (GAT-1), suggesting potential applications in epilepsy and anxiety.[5]
- **Antimicrobial Agents:** The azetidine ring is a core component of  $\beta$ -lactam antibiotics. Novel azetidine derivatives are being investigated for their potential as non- $\beta$ -lactam antimicrobial agents.[6]
- **Oncology and Inflammation:** Several FDA-approved drugs containing the azetidine motif, such as baricitinib and cobimetinib, are used in the treatment of cancer and inflammatory diseases.[1]

The specific 3-(3-isopropylphenoxy) substituent of the title compound offers a unique combination of steric bulk and lipophilicity that could be exploited in the design of selective inhibitors for various enzymes and receptors.

## Conclusion

This technical guide provides a comprehensive overview of **3-(3-isopropylphenoxy)azetidine**, a novel compound with potential applications in drug discovery. While experimental data for this specific molecule is not yet publicly available, this document offers a robust, scientifically-grounded starting point for its synthesis and characterization. The proposed synthetic protocol is based on well-established methodologies, and the predicted spectroscopic data provide a reliable reference for future experimental work. The unique structural features of this compound make it an attractive candidate for inclusion in screening libraries and lead optimization programs across a range of therapeutic areas.

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